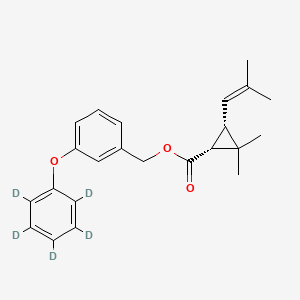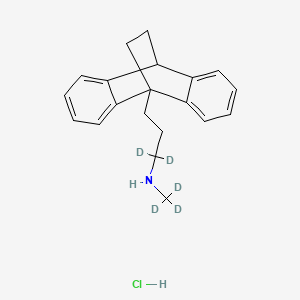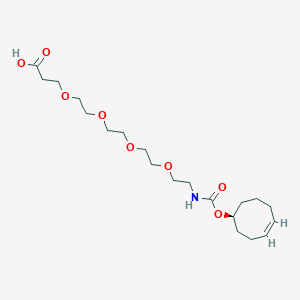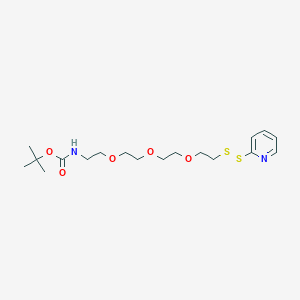
Boc-amino-PEG3-SSPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-PEG3-SSPy involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The PEG chain is then introduced, followed by the attachment of the pyridyl disulfide (SSPy) moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-amino-PEG3-SSPy undergoes various chemical reactions, including:
Cleavage Reactions: The disulfide bond in the SSPy moiety can be cleaved under reducing conditions, releasing the attached drug.
Substitution Reactions: The pyridyl disulfide group can react with thiol-containing compounds, forming a stable thioether bond
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Thiol-Containing Compounds: Cysteine and glutathione are often used in substitution reactions
Major Products Formed
Applications De Recherche Scientifique
Boc-amino-PEG3-SSPy is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Mécanisme D'action
Boc-amino-PEG3-SSPy functions as a cleavable linker in ADCs. The disulfide bond in the SSPy moiety is cleaved under reducing conditions, typically found in the intracellular environment of cancer cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, facilitating its delivery to the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-amino-PEG2-SSPy: Contains two units of PEG and functions similarly as a cleavable linker.
Boc-amino-PEG4-SSPy: Contains four units of PEG, offering different solubility and stability properties
Uniqueness
Boc-amino-PEG3-SSPy is unique due to its balance of three PEG units, providing an optimal combination of solubility, stability, and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Propriétés
Formule moléculaire |
C18H30N2O5S2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21) |
Clé InChI |
OGIQCMJCRMSZRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



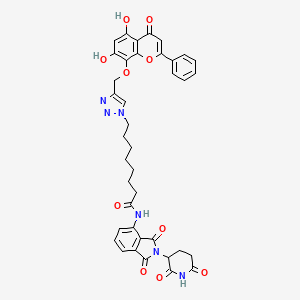

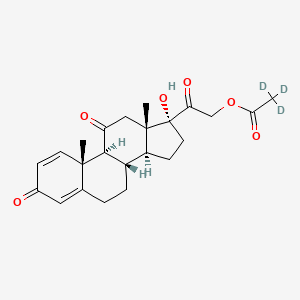

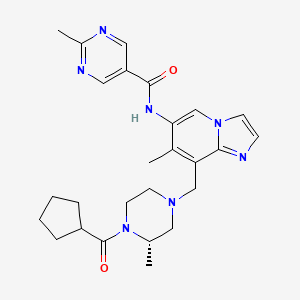
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
